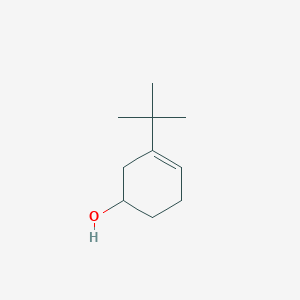
7-Nitro-3-(octyloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitro-3-(octyloxy)quinoline: is a chemical compound with the molecular formula C17H22N2O3 . It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 7th position and an octyloxy group at the 3rd position on the quinoline ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-(octyloxy)quinoline can be achieved through several methods. One common approach involves the nitration of 3-(octyloxy)quinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position of the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 7-Nitro-3-(octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolines: Formed through nucleophilic substitution reactions.
科学研究应用
7-Nitro-3-(octyloxy)quinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
- Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the formulation of specialty chemicals and dyes.
作用机制
The mechanism of action of 7-Nitro-3-(octyloxy)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
相似化合物的比较
Quinoline: The parent compound, lacking the nitro and octyloxy groups.
7-Nitroquinoline: Similar structure but without the octyloxy group.
3-Octyloxyquinoline: Similar structure but without the nitro group.
Uniqueness: 7-Nitro-3-(octyloxy)quinoline is unique due to the presence of both the nitro and octyloxy groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
138797-32-7 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
7-nitro-3-octoxyquinoline |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-7-10-22-16-11-14-8-9-15(19(20)21)12-17(14)18-13-16/h8-9,11-13H,2-7,10H2,1H3 |
InChI 键 |
IKGUJTQPTMGPHB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CN=C2C=C(C=CC2=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


oxophosphanium](/img/structure/B14269673.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
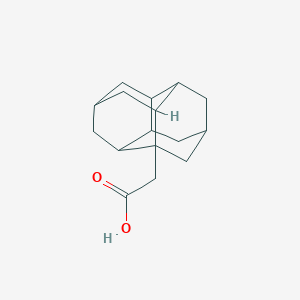
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
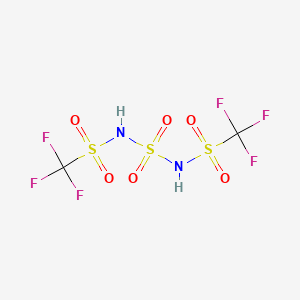
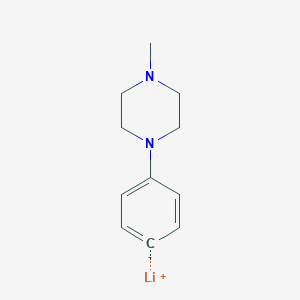
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
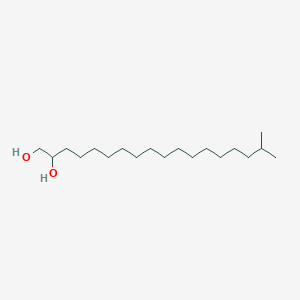
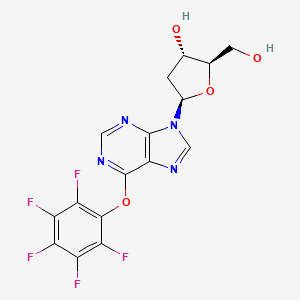
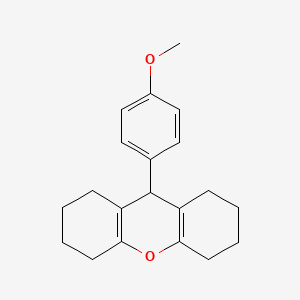
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
